N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c1-16-10-11-18(12-21(16)28)30-23(33)14-32-22-9-5-3-7-19(22)24-25(32)26(34)31(15-29-24)13-17-6-2-4-8-20(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOWEVQCLZRWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, with the CAS number 1185052-05-4, is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C26H20Cl2N4O2
- Molecular Weight : 491.4 g/mol
- Structure : The compound features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the key findings regarding its activity:
| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | A549 (Lung) | 47 | 85 | EGFR Inhibition |
| - | MCF7 (Breast) | 54 | 90 | Apoptosis Induction |
| - | HeLa (Cervical) | 50 | 80 | Cell Cycle Arrest |
The compound demonstrated significant antiproliferative activity with GI50 values comparable to those of established EGFR inhibitors like erlotinib and osimertinib, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The following mechanisms have been proposed based on experimental data:
- EGFR Inhibition : The compound binds to the active site of EGFR, preventing its activation and subsequent downstream signaling that leads to cell proliferation.
- Induction of Apoptosis : Increased levels of caspase-3 and caspase-8 were observed in treated cells, suggesting that the compound promotes apoptotic pathways.
- Cell Cycle Arrest : Studies indicated that the compound causes G1 phase arrest in cancer cells, halting their progression and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibits notable anticancer properties. The mechanism of action involves the inhibition of key enzymes associated with tumor growth and proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in colorectal cancer (CRC) cells with an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| Colorectal Cancer | 12 |
| Breast Cancer | 15 |
| Lung Cancer | 18 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest activity against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A comparative study assessed the effectiveness of structurally related compounds against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 1.85 µM, showcasing its potential as a candidate for further development in treating tuberculosis.
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.85 |
| Standard Antitubercular Drug | 1.50 |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Molecular docking studies have suggested that the compound binds effectively to enzyme active sites involved in cancer metabolism and bacterial resistance mechanisms.
Structure-Activity Relationship (SAR)
Studies on similar compounds indicate that modifications to the pyrimidine ring can enhance biological activity. For instance, substituents at specific positions on the ring have been correlated with increased potency against cancer cells and bacteria.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrimido[5,4-b]indoles are a versatile scaffold for drug discovery. Key analogs and their properties are summarized below:
Key Observations :
- Chlorobenzyl vs. Phenyl Substitutions: The presence of a 2-chlorobenzyl group (as in the target compound and ) may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., compound 32 in ).
Quinazolinone and Phthalimide Analogs
Structural Overlaps and Divergences
- N-(4-sulfamoylphenyl)-2-cyanoacetamide Derivatives: These compounds (e.g., 13a–e in ) share acetamide backbones but lack the pyrimidoindole core. Their diazonium salt coupling synthesis contrasts with the HATU-mediated routes for pyrimidoindoles .
- 2-(4-Oxoquinazolin-3(4H)-yl)acetamides: Derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () exhibit anti-tubercular activity (InhA inhibition), highlighting the therapeutic relevance of the acetamide-quinazolinone motif.
Pharmacological Comparisons
- Anti-inflammatory Activity: Quinazolinone-acetamide hybrids (e.g., ) show moderate anti-inflammatory effects, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in some assays. This suggests that the target compound’s pyrimidoindole core could be explored for similar applications.
- Ulcerogenic Potential: Quinazolinone derivatives exhibit lower gastrointestinal toxicity than aspirin , a critical consideration for drug development.
Analytical Data Consistency
- Melting Points and Yields : Pyrimidoindole derivatives (e.g., ) generally exhibit high melting points (>150°C) and moderate yields (45–68%), consistent with their rigid heterocyclic structures.
- Spectroscopic Confirmation : IR and NMR data across analogs (e.g., ) confirm the presence of key functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at ~3200–3350 cm⁻¹).
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?
- Methodological Answer : A stepwise approach is critical. Begin with coupling the pyrimidoindole core to the chlorobenzyl group via nucleophilic substitution, followed by acetamide linkage formation. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Monitor reaction progress using TLC or HPLC, and employ catalysts like EDCI/HOBt for amide bond formation. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of 2-chlorobenzyl chloride) and reaction time (12–24 hours at 80°C) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with structurally similar indole derivatives (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 4.0–5.0 ppm for methylene groups adjacent to carbonyls) .
- HRMS : Confirm molecular weight (e.g., observed [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray crystallography (if crystalline): Resolve tautomeric forms (e.g., amine vs. imine ratios) and confirm stereochemistry .
Q. How to design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., indole derivatives targeting Bcl-2 proteins). Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC50 values. For mechanistic hints, pair with fluorescence-based apoptosis assays (Annexin V/PI staining) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro groups) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., 4-fluoro instead of 3-chloro on the phenyl ring). Test in parallel against cancer cell lines and compare IC50 values. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like Bcl-2/Mcl-1. Note that electron-withdrawing groups (e.g., -Cl) may enhance target binding via hydrophobic interactions .
Q. How to resolve contradictions in spectral data (e.g., variable NH proton signals in NMR)?
- Methodological Answer : Tautomerism (amine/imine forms) or solvent-dependent conformational changes often cause signal splitting. Use variable-temperature NMR (25–60°C) to observe dynamic equilibria. For example, broadening of NH peaks at higher temperatures suggests tautomeric interconversion. Complement with IR spectroscopy to confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and rule out impurities .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Gene expression profiling : Use qRT-PCR to assess apoptosis-related genes (e.g., BAX, BCL-2) in treated cells.
- Western blotting : Quantify protein levels of Bcl-2/Mcl-1 to confirm target engagement.
- Molecular dynamics simulations : Model interactions between the compound and Bcl-2’s hydrophobic groove, focusing on binding stability over 100-ns trajectories .
Q. How to address low reproducibility in biological assays (e.g., inconsistent IC50 values)?
- Methodological Answer : Standardize assay conditions:
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer : Use in silico ADMET tools (e.g., SwissADME, pkCSM):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
